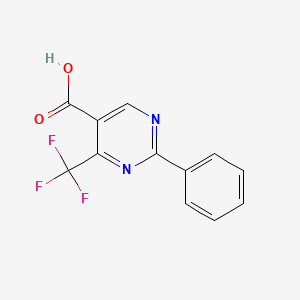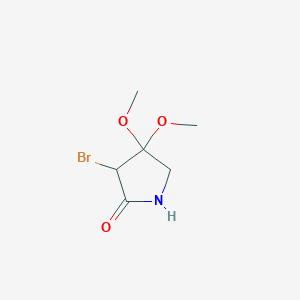
3-Bromo-4,4-dimethoxypyrrolidine-2-one
カタログ番号 B2369585
CAS番号:
459869-33-1
分子量: 224.054
InChIキー: PSRBUTKADSHMFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Halogenated Oligo(N-phenyl-m-aniline)s :
- Ito et al. (2002) achieved the synthesis of dimer and trimer of all-para-brominated poly(N-phenyl-m-aniline)s, a process that may involve 3-Bromo-4,4-dimethoxypyrrolidine-2-one or similar compounds. Their study included X-ray crystallographic analysis and redox properties investigation (Ito et al., 2002).
Creation of Novel Cyclic Amino Acid Derivatives :
- Mangelinckx et al. (2005) focused on the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates and 3-bromo-4,4-dimethoxypyrrolidin-2-ones. These compounds, synthesized on a multigram scale, are important for further functionalization due to their protected carbonyl function (Mangelinckx et al., 2005).
Synthesis and Structural Analysis in Heterocycles :
- Chen Yu-yan (2004) conducted a synthesis process involving 3-bromo-2,6-dimethoxypyridine, a compound structurally similar to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. This process included electrophilic substitution and oxidation reactions, highlighting the compound's role in complex organic synthesis (Chen Yu-yan, 2004).
Exploration of Halogeno-Derivatives in Crystal Structures :
- Morzyk-Ociepa et al. (2018) investigated the crystal structures and vibrational spectra of various halogeno-derivatives, including those similar to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. This research provides insight into the structural and spectral characteristics of such compounds (Morzyk-Ociepa et al., 2018).
Study of Molecular Structures and Hydrogen Bonding :
- Dega-Szafran et al. (2001) analyzed the intra- and intermolecular interactions in halopyridinium-propionic acid halides, which are structurally related to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. Their work underscores the importance of hydrogen bonding and electrostatic interactions in such molecules (Dega-Szafran et al., 2001).
特性
IUPAC Name |
3-bromo-4,4-dimethoxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3/c1-10-6(11-2)3-8-5(9)4(6)7/h4H,3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBUTKADSHMFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC(=O)C1Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Azido-1-methylcyclopropane
104131-55-7


![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2369504.png)

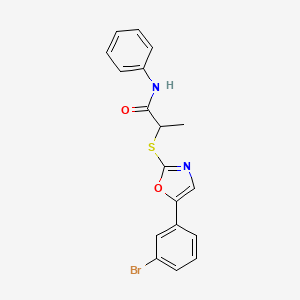
![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2369509.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)
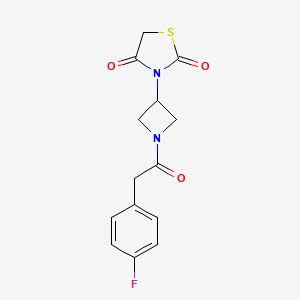
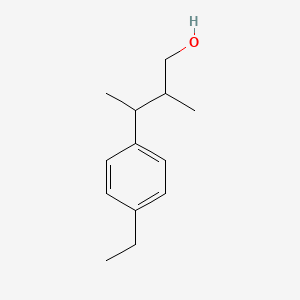
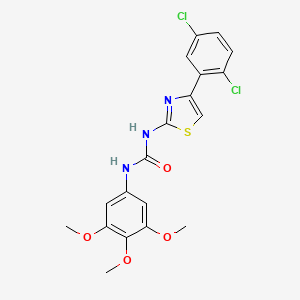
![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)
![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)
